Rofelodine
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Overview
Description
Rofelodine is a chemical compound with the molecular formula C₁₃H₁₄N₂O . It is known by its systematic name 7-Phenyl-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidin-4(3H)-one
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rofelodine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with phenylacetonitrile in the presence of a base, followed by cyclization to form the pyrrolo[1,2-a]pyrimidin-4(3H)-one core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: Rofelodine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Rofelodine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rofelodine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Rofelodine can be compared with other similar compounds such as:
Felodipine: A calcium channel blocker used to treat hypertension.
Isradipine: Another calcium channel blocker with similar applications.
Uniqueness: this compound’s unique structure, particularly the pyrrolo[1,2-a]pyrimidin-4(3H)-one core, distinguishes it from other compounds. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
CAS No. |
76696-97-4 |
---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
7-phenyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H14N2O/c16-13-6-7-14-12-8-11(9-15(12)13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
JFKIAPMUYQUVHX-UHFFFAOYSA-N |
SMILES |
C1CN=C2CC(CN2C1=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN=C2CC(CN2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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